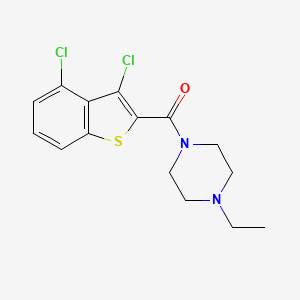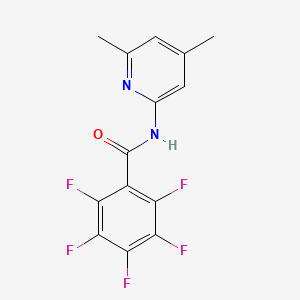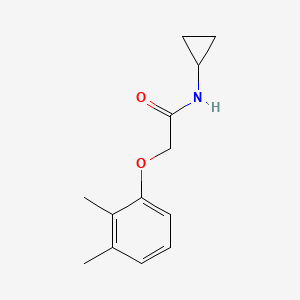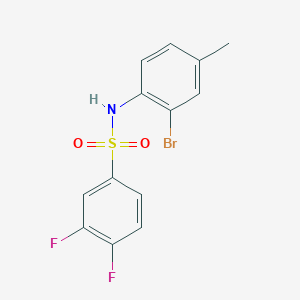![molecular formula C12H10Cl2N2OS B14931941 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14931941.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline using Raney nickel as a catalyst.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in the biosynthesis of essential cellular components.
Pathway Disruption: It disrupts the electron transport chain in photosynthetic organisms, leading to the inhibition of photosynthesis.
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives such as:
Propanil: A widely used herbicide with a similar structure but different functional groups.
3,4-dichloropropananilide: Another herbicide with similar applications but different chemical properties.
Properties
Molecular Formula |
C12H10Cl2N2OS |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
InChI Key |
OCNZCBZOZYJTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14931858.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)
![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B14931880.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B14931885.png)

![2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol](/img/structure/B14931899.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14931905.png)


![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B14931924.png)
![methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14931927.png)
![(3,5-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14931930.png)
![N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B14931937.png)
